Methyl 4-cyclopentyl-3-oxobutanoate
Description
Methyl 4-cyclopentyl-3-oxobutanoate is a methyl ester characterized by a cyclopentyl substituent at the fourth carbon and a ketone group at the third position of the butanoate backbone.
Properties
Molecular Formula |
C10H16O3 |
|---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
methyl 4-cyclopentyl-3-oxobutanoate |
InChI |
InChI=1S/C10H16O3/c1-13-10(12)7-9(11)6-8-4-2-3-5-8/h8H,2-7H2,1H3 |
InChI Key |
JTIYMNRLXUUKCW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(=O)CC1CCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-cyclopentyl-3-oxobutanoate can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with ethyl acetoacetate in the presence of a base, followed by esterification with methanol. The reaction conditions typically include:
Base: Sodium ethoxide or potassium tert-butoxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly employed to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-cyclopentyl-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the keto group to form alcohols.
Substitution: Nucleophilic substitution reactions at the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Cyclopentylacetic acid
Reduction: Methyl 4-cyclopentyl-3-hydroxybutanoate
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 4-cyclopentyl-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of methyl 4-cyclopentyl-3-oxobutanoate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of cyclopentylacetic acid and methanol. Additionally, its keto group can participate in nucleophilic addition reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Structural and Molecular Features
Key structural analogs include methyl esters with variations in substituents at the 3-oxobutanoate backbone. A comparative analysis is summarized below:
Physical and Chemical Properties
Data from methyl ester analogs (Table 3 in ) and volatile organic compounds (Table 3 in ) suggest trends:

- Boiling Points : Larger substituents (e.g., cyclopentyl, diterpene) increase molecular weight and boiling points compared to smaller groups (methoxy). Methyl salicylate (from ), a simpler ester, has a boiling point of ~222°C, whereas diterpene esters (e.g., sandaracopimaric acid methyl ester) likely exceed 300°C .
- Solubility : Polar substituents like methoxy improve water solubility, while cyclopentyl and aromatic groups enhance lipid solubility .
- Reactivity: The 3-oxo group in all analogs enables keto-enol tautomerism, making these esters reactive toward nucleophiles (e.g., amines, hydrides) for condensation or reduction reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
